molecular formula C9H14ClNO2 B13848687 3-Methoxy-p-tyramine-d3 Hydrochloride

3-Methoxy-p-tyramine-d3 Hydrochloride

Cat. No.: B13848687
M. Wt: 206.68 g/mol
InChI Key: AWRIOTVUTPLWLF-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-p-tyramine-d3 Hydrochloride is a deuterated form of 3-Methoxytyramine, a metabolite of dopamine. This compound is primarily used in scientific research, particularly in the fields of neurology and pharmacology. It serves as a biochemical tool for studying the metabolism and function of dopamine, a crucial neurotransmitter in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-p-tyramine-d3 Hydrochloride involves the methylation of dopamine by the enzyme catechol-O-methyl transferase (COMT). The deuterated form is achieved by incorporating deuterium atoms into the molecule. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The compound is then crystallized and packaged for research use .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-p-tyramine-d3 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include homovanillic acid (HVA) and other dopamine metabolites. These products are often analyzed to study the metabolic pathways and functions of dopamine in the brain .

Scientific Research Applications

3-Methoxy-p-tyramine-d3 Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by acting as a neuromodulator. It binds to trace amine-associated receptor 1 (TAAR1) and activates signaling pathways involving cAMP accumulation and ERK and CREB phosphorylation. These pathways are crucial for regulating various physiological and behavioral functions in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-p-tyramine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which makes it a valuable tool in research. The deuterium atoms provide stability and allow for precise tracking of the compound in metabolic studies .

Properties

Molecular Formula

C9H14ClNO2

Molecular Weight

206.68 g/mol

IUPAC Name

4-(2-aminoethyl)-2-(trideuteriomethoxy)phenol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i1D3;

InChI Key

AWRIOTVUTPLWLF-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CCN)O.Cl

Canonical SMILES

COC1=C(C=CC(=C1)CCN)O.Cl

Origin of Product

United States

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